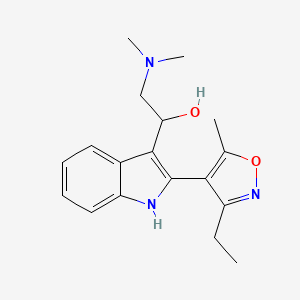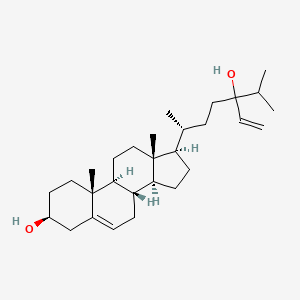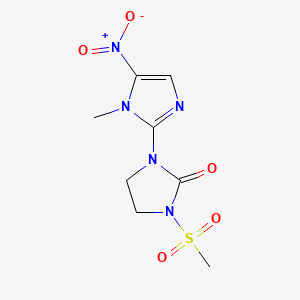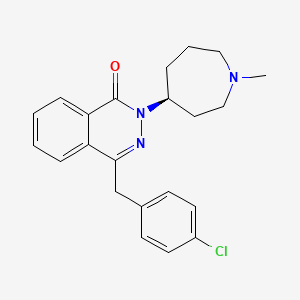
Schinifoline
Overview
Description
Schinifoline is a naturally occurring alkaloid found in the plant Zanthoxylum schinifolium. It is a 4-quinolinone derivative known for its cytotoxic activity and potential therapeutic applications. This compound has been studied for its various biological activities, including its role as a tubulin polymerization inhibitor, heterogeneous enzyme inhibitor, and antiplatelet agent .
Mechanism of Action
Target of Action
Schinifoline primarily targets cancer cells and fungal cells. In cancer cells, it interacts with tubulin, a protein involved in cell division . In fungal cells, it targets the growth and biofilm formation of Candida albicans .
Mode of Action
This compound interacts with its targets and induces changes in their function. In cancer cells, it acts as a tubulin polymerization inhibitor . This inhibits the formation of microtubules, structures necessary for cell division, thereby inhibiting the proliferation of cancer cells . In fungal cells, it suppresses the transition of Candida albicans from yeast to hyphae .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates lysosomal pathway-related genes, accelerating the metabolism and degradation of abnormal proteins . This inhibits the negative effects of Candida albicans in vivo . In cancer cells, it enhances radiosensitivity, affecting the cell cycle and inducing apoptosis .
Pharmacokinetics
It’s known that this compound exhibits cytotoxicity on a549 cells, a type of lung cancer cell, with ic50 values of 337 ± 24, 219 ± 19 and 168 ± 22 μg/mL, respectively, after 6, 12, 24 h treatment with different concentrations .
Result of Action
The action of this compound results in significant cellular and molecular effects. In cancer cells, it enhances radiosensitivity, inhibits cell proliferation, and induces apoptosis . In fungal cells, it significantly inhibits the growth and biofilm formation of Candida albicans .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound plays a crucial role in its efficacy. Studies have shown that 100 and 200 mg/L of this compound could significantly inhibit the growth and biofilm formation of Candida albicans . .
Biochemical Analysis
Biochemical Properties
Schinifoline interacts with various biomolecules in biochemical reactions. It has been found to regulate lysosomal pathway-related genes, accelerating the metabolism and degradation of abnormal proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the negative effects of Candida albicans, an opportunistic fungal human pathogen, in vivo . It influences cell function by regulating the function of proteins involved in the lysosomal pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It regulates lysosomal pathway-related genes, which in turn accelerates the metabolism and degradation of abnormal proteins .
Metabolic Pathways
This compound is involved in metabolic pathways that accelerate the metabolism and degradation of abnormal proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Schinifoline can be synthesized through various chemical routes. One common method involves the extraction of the compound from Zanthoxylum schinifolium using solvents such as ethanol, chloroform, and benzene . The extraction process typically involves the following steps:
Extraction: The plant material is soaked in ethanol to extract the alkaloids.
Filtration: The extract is filtered to remove solid impurities.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for the simultaneous analysis and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
Schinifoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction of this compound can yield dihydroquinolinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Schinifoline is unique among quinolinone derivatives due to its specific biological activities. Similar compounds include:
Skimmianine: Another alkaloid found in Zanthoxylum species with similar cytotoxic properties.
Bergapten: A coumarin derivative with anticancer and anti-inflammatory activities.
Umbelliferon: A coumarin compound with antioxidant and antimicrobial properties.
This compound stands out due to its potent radiosensitizing effects and its ability to inhibit tubulin polymerization, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
2-heptyl-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSLQJBGQJQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230391 | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80554-58-1 | |
| Record name | Schinifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Schinifoline and where is it found?
A1: this compound is a prenylated 2-quinolinone alkaloid []. It was first discovered in the plant Zanthoxylum schinifolium, also known as Japanese pepper, which is used as a spice and in traditional medicine in East Asia [, , ]. It has also been found in other Zanthoxylum species and in Tetradium ruticarpum [, ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C19H19NO2 and its molecular weight is 293.36 g/mol. These characteristics, along with its structure, have been elucidated using various spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, COSY, NOESY and mass spectrometry [, ].
Q3: What are the known biological activities of this compound?
A3: this compound has shown promising antifungal and antiproliferative activities in several studies.
- Antifungal Activity: this compound exhibits potent antifungal activity against Candida albicans, inhibiting its growth and biofilm formation in vitro []. Studies using the nematode Caenorhabditis elegans as a model organism further demonstrate its antifungal potential. this compound treatment prolonged the lifespan of C. elegans infected with C. albicans and reduced fungal colonization in the nematode gut [].
- Antiproliferative Activity: Research indicates that this compound demonstrates antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7 and tamoxifen-resistant MCF7), and liver cancer (LX-2) cells [, ].
- Feeding Deterrent Activity: this compound acts as a feeding deterrent for stored-product insects like Tribolium castaneum and Sitophilus zeamais [].
Q4: What is known about the mechanism of action of this compound?
A4: While the precise mechanisms underlying this compound's biological activities are not fully understood, some insights have emerged. In the context of its antifungal activity, it is suggested that this compound may interfere with C. albicans morphogenesis, inhibiting the yeast-to-hyphae transition, a key virulence factor of this fungus []. Its antiproliferative activity in A549 lung cancer cells appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, potentially by enhancing the cytotoxic effects of radiation therapy [].
Q5: How has this compound been studied using Caenorhabditis elegans as a model organism?
A5: C. elegans serves as a valuable in vivo model to study the antifungal activity of this compound. Researchers have utilized this nematode to investigate the impact of this compound on lifespan, behavior (defecation cycle and locomotion), and fungal burden following C. albicans infection. Findings indicate that this compound enhances the survival of infected nematodes, improves their physiological functions, and reduces fungal colonization in the gut []. Furthermore, whole transcriptome analysis of this compound-treated C. elegans infected with C. albicans can provide insights into the molecular mechanisms underlying its antifungal effects.
Q6: What are the implications of the analytical methods used to study this compound?
A6: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are essential for quantifying this compound in plant material and biological samples [, ]. These methods contribute to quality control of botanical materials containing this compound and aid in understanding its pharmacokinetics, distribution, and metabolism in biological systems.
Q7: What is the significance of identifying this compound in Tetradium ruticarpum?
A7: The identification of this compound in Tetradium ruticarpum fruit extracts, alongside other bioactive compounds, highlights the potential of this plant as a source of novel drug leads []. This finding contributes to our understanding of the phytochemical diversity and pharmacological potential of this traditional medicinal plant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















